molecular formula C16H13ClN4 B14435626 Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- CAS No. 76492-71-2

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-

Cat. No.: B14435626
CAS No.: 76492-71-2
M. Wt: 296.75 g/mol
InChI Key: ABWUGKKYCJKJKE-UHFFFAOYSA-N
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Description

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a phenylazo group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent to introduce the chloro and formyl groups . The reaction conditions typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and phenylazo groups in 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by diazotization and coupling reactions. Key steps include:

  • Cyclization : Formation of the pyrazole core using ethyl acetoacetate and phenylhydrazine under acidic conditions (e.g., acetic acid) .
  • Diazotization : Introduction of the azo group using nitrous acid (HNO₂) and coupling with substituted aromatic amines .
  • Characterization : Elemental analysis, IR, NMR, and mass spectrometry are standard for verifying purity and structure .
    • Data Table :
StepReagents/ConditionsYield (%)Key Spectral Data (IR/NMR)
CyclizationPhenylhydrazine, acetic acid, reflux70–85IR: C=O stretch at 1680 cm⁻¹; NMR: δ 2.3 (CH₃), 7.2–7.8 (aromatic H)
DiazotizationNaNO₂, HCl, 0–5°C60–75IR: N=N stretch at 1450–1500 cm⁻¹

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .
  • Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles. Dihedral angles between aromatic rings (e.g., 72.06° in ) reveal steric effects .
    • Advanced Insight : Planarity deviations (<0.03 Å in pyrazole rings) and intermolecular hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can synthesis be optimized for high-yield, regioselective azo-group incorporation?

  • Methodological Answer :

  • Sonication : Reduces reaction time (2–20 min) and improves yields (65–80%) by enhancing reagent mixing .
  • Catalysis : Use of NaOAc in diazotization minimizes side reactions (e.g., over-nitrosation) .
  • Regioselectivity : Electron-withdrawing substituents (e.g., Cl, CF₃) direct azo coupling to para positions .
    • Data Contradiction : Some studies report lower yields (45–60%) with bulkier substituents due to steric hindrance .

Q. What biological activities are associated with structural modifications of this pyrazole core?

  • Methodological Answer :

  • Anticonvulsant Activity : Derivatives with 2/4-substituted hydrazides showed efficacy in maximal electroshock (MES) tests (ED₅₀ = 30–50 mg/kg) .
  • Antimicrobial Screening : Fluorine/chlorine substitutions enhance activity against S. aureus (MIC = 8–16 µg/mL) via increased membrane permeability .
  • SAR Insights : The 4-phenylazo group is critical for π-π stacking with target proteins (e.g., fungal CYP51) .
    • Data Table :
DerivativeSubstituentBioassay ModelActivity Metric
Hydrazide4-FluorophenylMES-induced seizuresED₅₀ = 35 mg/kg
TrifluoromethylCandida albicansMIC = 12.5 µg/mL

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Studies : Optimize ground-state geometries (B3LYP/6-31G**) and predict vibrational frequencies matching experimental IR .
  • Molecular Docking : Identify binding modes with targets (e.g., anticonvulsant activity via GABA_A receptor interaction; docking score = −9.2 kcal/mol) .
    • Advanced Insight : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidative degradation .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., MES vs. pentylenetetrazol models in anticonvulsant studies) .
  • Structural Variability : Note substituent effects; e.g., 4-fluoro vs. 4-chloro groups alter logP and bioavailability .
    • Case Example : A derivative inactive in anticancer screens ( ) may require scaffold optimization (e.g., introducing sulfonamide groups) .

Properties

CAS No.

76492-71-2

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenyldiazene

InChI

InChI=1S/C16H13ClN4/c1-12-15(19-18-13-8-4-2-5-9-13)16(17)21(20-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

ABWUGKKYCJKJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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